molecular formula C15H11FO5 B6408238 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261994-84-6

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6408238
CAS RN: 1261994-84-6
M. Wt: 290.24 g/mol
InChI Key: VGQBWPFXILFQMZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (3F4MCP-HBA) is a synthetic compound belonging to the class of carboxylic acids. It is a versatile compound used in many different scientific and industrial applications due to its unique properties.

Scientific Research Applications

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a fluorescent probe in biological studies. It is also used as a contrast agent in MRI imaging and as a fluorescent marker in cell imaging studies.

Mechanism of Action

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is a lipophilic compound, meaning it is able to easily cross cell membranes and enter cells. Once inside the cell, it binds to proteins and other molecules, affecting their function. It has been shown to act as a reversible inhibitor of enzymes, and as an agonist or antagonist of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% depend on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. At higher concentrations, it can cause cell death and tissue damage.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a highly soluble compound, making it easy to work with. However, it is also a toxic compound, and care must be taken to ensure that it is handled and disposed of properly.

Future Directions

There are several potential future directions for the use of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. It could be used to develop new drugs or therapeutic agents, to study the effects of oxidative stress in cells, to study the effects of environmental pollutants on cells, or to develop new imaging techniques. It could also be used in the development of new materials, such as for drug delivery or for tissue engineering.

Synthesis Methods

The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is a multi-step process that involves the reaction of the starting materials 2-fluoro-4-methoxycarbonylphenylhydrazine and 5-hydroxybenzoic acid. The first step is the condensation reaction of the hydrazine with the carboxylic acid to form a hydrazone intermediate. This intermediate is then hydrolyzed to form the desired product, 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%. The overall reaction is shown in the following equation:
2-Fluoro-4-methoxycarbonylphenylhydrazine + 5-Hydroxybenzoic acid → 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid

properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)8-2-3-12(13(16)7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQBWPFXILFQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691428
Record name 2'-Fluoro-5-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid

CAS RN

1261994-84-6
Record name 2'-Fluoro-5-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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